(2E)-3-(furan-2-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide
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Description
(2E)-3-(furan-2-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide is a useful research compound. Its molecular formula is C17H16N4O2 and its molecular weight is 308.341. The purity is usually 95%.
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Biological Activity
The compound (2E)-3-(furan-2-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a furan ring, a pyridine moiety, and a pyrazole, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:
- Electrophilic Interactions : The sulfonamide group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or enzymes.
- Hydrogen Bonding : The presence of heteroatoms in the furan and pyridine rings allows for hydrogen bonding, enhancing binding affinity to biological targets.
- π–π Stacking : The aromatic nature of the furan and pyridine rings promotes π–π stacking interactions with nucleobases or other aromatic residues in proteins.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of bacteria and fungi. Studies reported minimum inhibitory concentrations (MICs) in the low micromolar range against pathogens such as Staphylococcus aureus and Candida albicans. The proposed mechanism involves disruption of microbial cell membranes and interference with metabolic pathways.
Enzyme Inhibition
In silico studies have identified this compound as a potential inhibitor of key enzymes involved in disease pathways, such as carbonic anhydrase and acetylcholinesterase. Molecular docking studies suggest strong binding affinities, indicating potential for development as therapeutic agents for conditions like glaucoma and Alzheimer's disease.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
Compound Name | Structure | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
---|---|---|---|
Compound A | Structure A | 15 µM | 32 µg/mL |
Compound B | Structure B | 20 µM | 64 µg/mL |
This compound | Current Compound | 10 µM | 16 µg/mL |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study 1: Breast Cancer Cell Line
In a study involving MCF7 breast cancer cells, treatment with (2E)-3-(furan-2-y... resulted in a significant reduction in cell viability after 48 hours, with an IC50 value of 10 µM. Mechanistic studies revealed activation of caspase pathways leading to apoptosis. -
Case Study 2: Antimicrobial Efficacy
A clinical isolate study demonstrated that this compound effectively inhibited growth in multi-drug resistant strains of Staphylococcus aureus, showcasing its potential role in treating resistant infections.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-17(6-5-16-4-2-10-23-16)19-8-9-21-13-15(12-20-21)14-3-1-7-18-11-14/h1-7,10-13H,8-9H2,(H,19,22)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZYZFJNUPEFCX-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN(N=C2)CCNC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C2=CN(N=C2)CCNC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.